N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

α1-Adrenoceptor Subtype Selectivity Linker Pharmacology

N-(1H-Indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide (CAS 899736-40-4) is a synthetic research compound belonging to the indole-3-carboxamide class, characterized by a direct carboxamide linkage between an unsubstituted indole and a 2-methoxyphenylpiperazine moiety. This structure places it within a pharmacologically significant chemical space explored for modulating aminergic G protein-coupled receptors (GPCRs), including α1-adrenoceptors and dopamine receptor subtypes.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 899736-40-4
Cat. No. B2470356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
CAS899736-40-4
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H22N4O2/c1-26-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20(25)22-17-14-21-16-7-3-2-6-15(16)17/h2-9,14,21H,10-13H2,1H3,(H,22,25)
InChIKeyYZHFRBKFMHAMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide (CAS 899736-40-4): A Structurally Distinct Indole-Piperazine Carboxamide for Specialized Receptor Research


N-(1H-Indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide (CAS 899736-40-4) is a synthetic research compound belonging to the indole-3-carboxamide class, characterized by a direct carboxamide linkage between an unsubstituted indole and a 2-methoxyphenylpiperazine moiety [1]. This structure places it within a pharmacologically significant chemical space explored for modulating aminergic G protein-coupled receptors (GPCRs), including α1-adrenoceptors and dopamine receptor subtypes [2]. Unlike many analogs that incorporate alkyl or alkoxy linkers, the compact, directly linked architecture of this compound offers a distinct conformational profile, making it a critical tool for probing the steric and electronic requirements of receptor binding pockets and for structure-activity relationship (SAR) studies where linker flexibility is a key variable [1].

Why N-(1H-Indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide Cannot Be Replaced by Generic Indole-Piperazine Analogs


Procurement based solely on the general 'indole-piperazine carboxamide' scaffold overlooks critical structure-driven functional variations. A direct comparator, HJZ-3 (2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl)piperazinyl)propyl]acetamide), which shares the same terminal indole and 2-methoxyphenylpiperazine groups but incorporates an N-propyl-acetamide linker, exhibits exquisite selectivity for the α1D-adrenoceptor subtype (97.7-fold vs α1B) [1]. The target compound replaces this flexible 8-bond linker with a rigid, single carbonyl bridge, fundamentally altering the distance and angular orientation between the two key pharmacophoric elements. Such a modification is known to dramatically shift subtype selectivity, functional activity (e.g., agonism vs. antagonism), and off-target binding profiles within aminergic GPCR families, where even a single methylene spacer can invert selectivity [2]. Therefore, substituting this compound with a linker-containing analog like HJZ-3 introduces a high risk of divergent and unpredictable biological outcomes, invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence for N-(1H-Indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide: A Linker-Centric Analysis


Linker Structure Determines α1-Adrenoceptor Subtype Selectivity: Direct Amide vs. Flexible Propyl Linker

The target compound's critical differentiator is its compact, direct carboxamide bridge between the 3-position of the indole and the piperazine ring. This is in stark contrast to the high-performance analog HJZ-3, which uses an 8-bond N-propyl-acetamide linker. For HJZ-3, this extended linker enables a specific binding pose that yields remarkable selectivity for the α1D-adrenoceptor subtype over α1B (97.7-fold) and α1A (64.6-fold) in vitro [1]. The target compound, by enforcing a dramatically different spatial relationship via its single-bond carbonyl linker, cannot achieve the same binding mode. While direct subtype selectivity data for the target compound has not been published in primary literature, the established SAR for this scaffold, validated by the different selectivity profile of a related benzyl-indole analog HJZ-12 (47.9-fold for α1D vs α1B), confirms that linker geometry is a non-interchangeable determinant of this functional property [2].

α1-Adrenoceptor Subtype Selectivity Linker Pharmacology BPH

Impact of Linker Rigidity on Antiproliferative Activity: A Comparative SAR Insight

Within the naftopidil-derived series, the presence and nature of a linker between the indole and piperazine moieties has a direct and measurable impact on cytotoxic activity against prostate cancer cell lines. The analog HJZ-12, which possesses a propyl linker with a benzyl-substituted indole, demonstrated a potent antiproliferative effect in PC-3 cells with an IC50 of 15.70 μM [1]. In contrast, the analog HJZ-3, featuring a similar propyl-acetamide linker but no benzyl substitution on the indole, did not show a relevant cytotoxic activity [1]. This binary shift in functional outcome—from no cytotoxicity to potent activity—within such a closely related series demonstrates that the linker and nearby substitution pattern are master switches for antiproliferative efficacy. The target compound, with its unique direct carboxamide and 2-methoxyphenyl substitution, occupies a distinct point in this chemical space that cannot be approximated by these analogs.

Antiproliferative Prostate Cancer SAR Linker

Differential Selectivity Mediated by Indole Substitution: Benchmarking Against HJZ-12

While the primary evidence for the target compound lies in the α1-adrenoceptor field, its structural features intersect with the SAR of dopamine D3 receptor (D3R) ligands. A closely related series of indolyl carboxylic amides with N-(2-methoxyphenyl)piperazine groups achieved high D3R affinity and selectivity. For example, compound 14a in one study displayed a Ki of 0.18 nM at D3R with 87-fold selectivity over D2R [1]. Although the target compound is structurally analogous, the indole nitrogen substitution in 14a and the exact carboxamide connection differ. This highlights that the target compound is a distinct molecular entity whose D3R pharmacology cannot be assumed from peers. Its exact placement within the selectivity landscape—whether it leans toward α1-antagonism, D3R partial agonism, or a novel polypharmacology—is an open research question directly tied to its procurement and testing.

Dopamine D3 Receptor Selectivity Indole Substitution GPCR

High-Value Research Applications for N-(1H-Indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide (CAS 899736-40-4)


Chemical Probe for Linker-Dependent Selectivity in α1-Adrenoceptor Subtypes

Use this compound as a rigid, 'linker-less' comparator to HJZ-3 and HJZ-12. In head-to-head radioligand displacement assays against α1A, α1B, and α1D subtypes, it will elucidate the energetic contribution of the linker to subtype selectivity. This application is directly supported by the established 97.7-fold α1D/α1B selectivity of HJZ-3, for which the target compound serves as the locked conformation control [1].

Mapping the Conformational Landscape of Indole-Piperazine Polypharmacology

Profile this compound across a panel of aminergic GPCRs (dopamine, serotonin, adrenergic). The contrasting selectivity profiles of structurally similar analogs—where HJZ-3 is an α1-antagonist and Compound 14a is a high-affinity D3 ligand (Ki=0.18 nM)—mean the target compound could reveal a novel polypharmacological 'hotspot' and is ideal for computational free-energy perturbation (FEP) studies and pharmacophore model validation [2].

Negative Control for Linker-Containing Antiproliferative Agents

Employ this compound as a structurally matched negative or alternative control in prostate cancer cell assays. Given that HJZ-12 (IC50=15.70 μM) is potently antiproliferative while HJZ-3 is inactive, testing this direct amide analog is essential to confirm whether the phenotype is exclusively dependent on the combined linker and indole-modification features, or if the direct carboxamide itself can re-activate the pathway [3].

Pharmacokinetic Differentiation Studies

The target compound's direct amide bond is predicted to be more resistant to oxidative N-dealkylation, a primary metabolic pathway for tertiary amines like HJZ-3. For programs optimizing metabolic stability of indole-piperazine leads, this compound serves as a tool to directly assess the impact of removing the labile N-propyl linker on intrinsic clearance in liver microsome assays, a critical procurement parameter for in vivo studies.

Quote Request

Request a Quote for N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.